

Alpha-Linolenic Acid in Cold-Pressed Canola Oil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Canola oil fatty acid*

Cat. No.: *B1167183*

[Get Quote](#)

Introduction: Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is a critical component of human nutrition, playing a significant role in maintaining cardiovascular health and modulating inflammatory responses. Cold-pressed canola oil, derived from the seeds of *Brassica napus*, has emerged as a valuable dietary source of ALA. This technical guide provides an in-depth analysis of the ALA content in cold-pressed canola oil, detailing the analytical methodologies for its quantification and the factors influencing its concentration. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important nutritional lipid.

Quantitative Analysis of Alpha-Linolenic Acid

The concentration of alpha-linolenic acid in cold-pressed canola oil is a key indicator of its nutritional quality. Cold-pressing, a mechanical extraction method that avoids the use of heat and chemical solvents, is known to better preserve the natural fatty acid profile of the oil compared to conventional refining methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Alpha-Linolenic Acid (ALA) Content in Canola Oil

Oil Type	ALA Content (% of Total Fatty Acids)	Reference
Cold-Pressed Rapeseed Oil	~10% - 11%	[5][6][7]
Standard Canola Oil	~10%	[8]
High Oleic Canola Oil	Varies (lower than standard)	[9]

Table 2: Fatty Acid Composition of Cold-Pressed Canola Oil (Typical Profile)

Fatty Acid	Abbreviation	Percentage (%)
Oleic Acid	C18:1	~61%
Linoleic Acid	C18:2 (Omega-6)	~21%
Alpha-Linolenic Acid	C18:3 (Omega-3)	~11%
Saturated Fatty Acids		~7%

Note: The fatty acid composition can vary based on cultivar, growing conditions, and processing parameters.

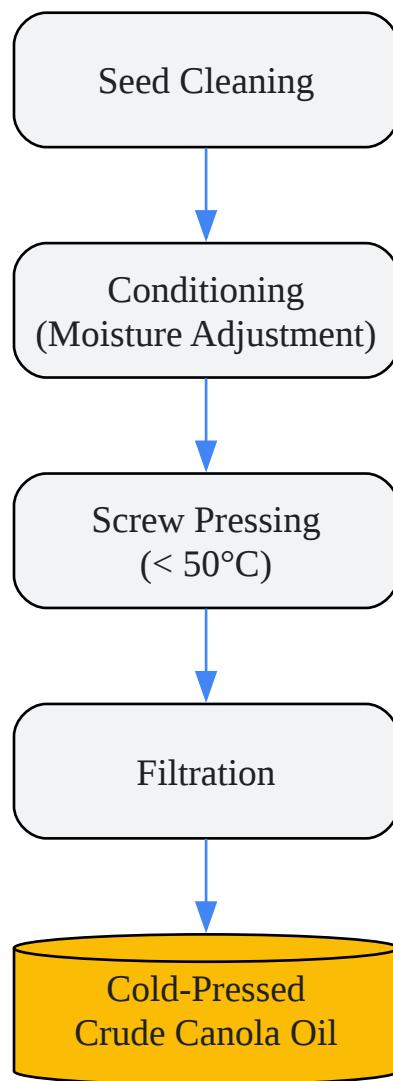
One product data sheet for a commercially available cold-pressed rapeseed oil specifies an omega-3 (alpha-linolenic acid) content of 8.8g per 100ml.[10]

Factors Influencing Alpha-Linolenic Acid Content

The ALA content in cold-pressed canola oil is not static and can be influenced by a variety of factors, from the genetics of the canola plant to the environmental conditions during its growth.

- Genotype (Cultivar): Different varieties of *Brassica napus* have been bred to exhibit specific fatty acid profiles.[11][12] For instance, high-oleic acid canola varieties have been developed, which consequently have a lower percentage of polyunsaturated fatty acids, including ALA.[9]
- Environmental Conditions: The climate in which the canola is grown plays a crucial role.

- Temperature: Higher temperatures during seed development have been shown to be negatively correlated with ALA content.[13][14]
- Drought Stress: Studies have indicated that drought-stressed environments can lead to an increase in polyunsaturated fatty acids, including ALA, and a decrease in oleic acid.[15]


Experimental Protocols

Accurate quantification of ALA in cold-pressed canola oil is paramount for research and quality control. The standard methodology involves a two-step process: extraction of the oil from the seeds and subsequent analysis of the fatty acid profile using gas chromatography.

Cold-Pressing Extraction of Canola Oil

The objective of cold-pressing is to mechanically extract the oil from the canola seeds without the application of external heat or the use of chemical solvents. This preserves the natural composition of the oil.

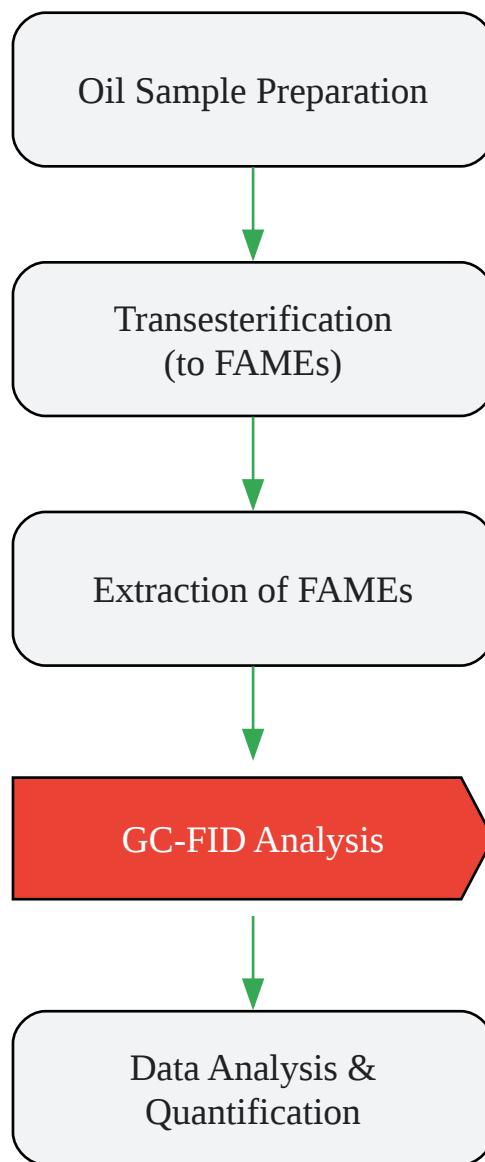
Workflow for Cold-Pressing Canola Oil:

[Click to download full resolution via product page](#)

Caption: Workflow for the mechanical cold-pressing of canola seeds to extract crude oil.

Methodology:

- Seed Cleaning: Canola seeds are thoroughly cleaned to remove any foreign materials such as dust, stones, and other plant debris.
- Conditioning: The moisture content of the seeds is optimized to facilitate efficient oil extraction.
- Mechanical Pressing: The conditioned seeds are fed into a screw press. The mechanical pressure exerted by the screw expels the oil from the seeds. The temperature is maintained


below 50°C throughout this process to be considered "cold-pressed."

- **Filtration:** The extracted crude oil is then filtered to remove any remaining solid particles from the seed meal.
- **Storage:** The final cold-pressed canola oil is stored in airtight, light-protective containers to prevent oxidation.

Quantification of Alpha-Linolenic Acid by Gas Chromatography (GC-FID)

The standard and most widely used method for determining the fatty acid composition of edible oils is Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique requires the conversion of the fatty acids in the triglyceride form into their corresponding Fatty Acid Methyl Esters (FAMEs), which are more volatile and suitable for GC analysis.

Workflow for FAMEs Analysis of Canola Oil:

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analysis of fatty acid methyl esters (FAMEs) from canola oil using GC-FID.

Detailed Protocol for FAMEs Preparation and Analysis:

- Sample Preparation: A small, accurately weighed sample of the cold-pressed canola oil (approximately 50-100 mg) is placed in a reaction vial.
- Transesterification (Methylation):

- A solution of sodium methoxide or potassium hydroxide in methanol is added to the oil sample.
- The mixture is vigorously agitated (e.g., using a vortex mixer) for a specified period (typically 1-2 minutes) at room temperature to facilitate the transesterification reaction, converting the triglycerides into FAMEs and glycerol.
- Extraction of FAMEs:
 - A non-polar solvent, such as hexane or heptane, is added to the mixture.
 - The mixture is agitated again, and then allowed to settle, leading to phase separation. The upper organic layer contains the FAMEs.
- Washing and Drying: The organic layer may be washed with a saline solution to remove any residual catalyst or glycerol. The solvent is then typically dried over an anhydrous salt like sodium sulfate.
- GC-FID Analysis:
 - A small aliquot of the FAMEs solution in the organic solvent is injected into the gas chromatograph.
 - Injector: The sample is vaporized in a heated injector port.
 - Column: The vaporized FAMEs are carried by an inert gas (e.g., helium or nitrogen) through a capillary column coated with a stationary phase that separates the different FAMEs based on their boiling points and polarity.
 - Detector: As each FAME elutes from the column, it is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). The ions produced are detected as an electrical signal.
- Data Analysis and Quantification:
 - The retention time of each peak is used to identify the specific fatty acid by comparing it to the retention times of known FAME standards.

- The area under each peak is proportional to the concentration of that fatty acid in the sample. The percentage of each fatty acid, including alpha-linolenic acid, is calculated by dividing the peak area for that FAME by the total peak area of all FAMEs.

Conclusion

Cold-pressed canola oil is a significant source of the essential omega-3 fatty acid, alpha-linolenic acid. The concentration of ALA is typically around 10-11% of the total fatty acids but can be influenced by the canola cultivar and environmental conditions during cultivation. The cold-pressing extraction method is crucial for preserving the natural fatty acid profile of the oil. Accurate quantification of ALA is achieved through the well-established method of gas chromatography with flame ionization detection following the conversion of fatty acids to their methyl esters. This technical guide provides a foundational understanding for researchers and professionals working with this nutritionally important edible oil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Understanding The Difference: Rapeseed Oil VS. Cold-Pressed Rapeseed Oil — littleseed [littleseed.co.uk]
- 3. Cold-pressed Canola Oil Reduces Hepatic Steatosis by Modulating Oxidative Stress and Lipid Metabolism in KM Mice Compared with Refined Bleached Deodorized Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Changes in Quality of Cold-Pressed Rapeseed Oil with Sinapic Acid Ester-Gelatin Films during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Value of Cold Pressed Rapeseed Oil for Nutrition - Farrington Oils [farrington-oils.co.uk]
- 7. scispace.com [scispace.com]

- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. gcirc.org [gcirc.org]
- 10. midlandsnz.com [midlandsnz.com]
- 11. apcz.umk.pl [apcz.umk.pl]
- 12. researchgate.net [researchgate.net]
- 13. Longitudinal cohort study of canola composition demonstrates changes in the climate and the food system are decreasing the essential fatty acid content of canola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Alpha-Linolenic Acid in Cold-Pressed Canola Oil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1167183#alpha-linolenic-acid-content-in-cold-pressed-canola-oil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

